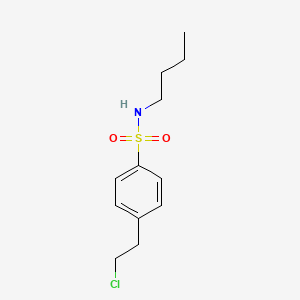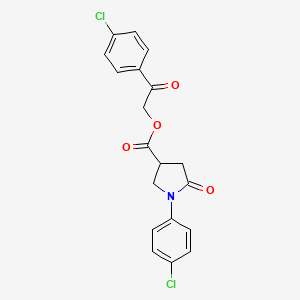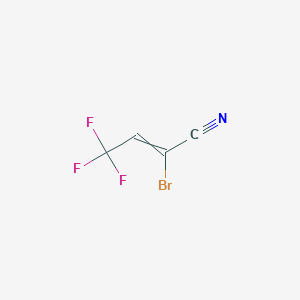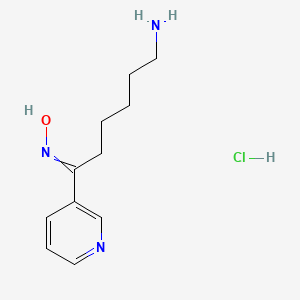
4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloroethyl)-N-cycloheptylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloroethyl group attached to a benzene ring, which is further substituted with a cycloheptyl group and a sulfonamide moiety
准备方法
The synthesis of 4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives, chloroethyl compounds, and cycloheptylamine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as thionyl chloride. The reaction is typically carried out at controlled temperatures to ensure the desired product formation.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to optimize the yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
化学反应分析
4-(2-Chloroethyl)-N-cycloheptylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical properties.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product.
Major Products: The major products formed from these reactions include substituted sulfonamides and other derivatives with modified functional groups.
科学研究应用
4-(2-Chloroethyl)-N-cycloheptylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, leading to the inhibition of their activity.
Pathways Involved: It affects various biochemical pathways, including those related to cell division and DNA replication, which can result in cytotoxic effects on cancer cells.
相似化合物的比较
4-(2-Chloroethyl)-N-cycloheptylbenzenesulfonamide can be compared with other similar compounds, such as:
Mustard Gas Derivatives: Compounds like bis(2-chloroethyl)sulfide share structural similarities and exhibit similar chemical reactivity.
Sulfonamide Derivatives: Other sulfonamides with different substituents on the benzene ring can be compared in terms of their chemical properties and biological activities.
Uniqueness: The presence of the cycloheptyl group and the specific arrangement of functional groups make 4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide unique in its class, offering distinct chemical and biological properties.
属性
CAS 编号 |
1018334-13-8 |
|---|---|
分子式 |
C15H22ClNO2S |
分子量 |
315.9 g/mol |
IUPAC 名称 |
4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide |
InChI |
InChI=1S/C15H22ClNO2S/c16-12-11-13-7-9-15(10-8-13)20(18,19)17-14-5-3-1-2-4-6-14/h7-10,14,17H,1-6,11-12H2 |
InChI 键 |
OYYATVFLILKWRO-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443164.png)

![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)
![(3E,6R)-6-[(1R,2R,3aS,3bS,7S,9aR,9bR,11aR)-2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12443170.png)

![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12443174.png)

![2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde](/img/structure/B12443186.png)
